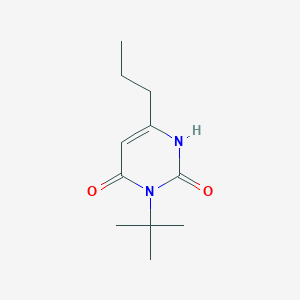
3-Tert-butyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C11H18N2O2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Tert-butyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound belonging to the class of tetrahydropyrimidines, known for their diverse biological activities. This article explores its biological activity, potential medicinal applications, and mechanisms of action based on available research.
Chemical Structure and Properties
The molecular formula of this compound is C12H20N2O2 with a molar mass of approximately 210.27 g/mol. Its unique structure includes a tert-butyl group and a propyl group attached to a tetrahydropyrimidinedione core, which contributes to its biological properties.
Biological Activity
Research indicates that this compound exhibits significant biological activity:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains and has shown inhibitory effects.
- Antitubercular Activity : A high-throughput screening study demonstrated that compounds related to tetrahydropyrimidines could inhibit Mycobacterium tuberculosis. While specific data on this compound was not detailed in the study, its structural analogs have been associated with antitubercular activity .
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors in biological systems. It has been suggested that it could modulate biochemical pathways related to inflammation and cellular signaling .
The mechanisms by which this compound exerts its effects are still under investigation. Potential mechanisms include:
- Receptor Interaction : The compound may bind to specific receptors involved in inflammatory responses or cellular signaling pathways.
- Enzyme Modulation : It could act as an inhibitor or activator of enzymes critical in metabolic processes.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds within the tetrahydropyrimidine class:
Applications in Drug Discovery
Given its promising biological activity, this compound is being evaluated as a lead compound for drug development. Its ability to interact with biological targets makes it a candidate for further exploration in medicinal chemistry.
Propiedades
IUPAC Name |
3-tert-butyl-6-propyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-5-6-8-7-9(14)13(10(15)12-8)11(2,3)4/h7H,5-6H2,1-4H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASZZTLNRXKYDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C(=O)N1)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














